Cas no 1353984-39-0 (N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide)

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzyl-pyrrolidin-2-ylmethyl)-2-chloro-n-isopropyl-acetamide
- N-((1-Benzylpyrrolidin-2-yl)methyl)-2-chloro-N-isopropylacetamide
- (S)-N-((1-Benzylpyrrolidin-2-yl)methyl)-2-chloro-N-isopropylacetamide
- AM94689
- N-(1-benzylpyrrolidin-2-ylmethyl)-2-chloro-N-isopropylacetamide
- N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide
-
- インチ: 1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
- InChIKey: KGJRKGZKEPUWJC-UHFFFAOYSA-N
- ほほえんだ: ClCC(N(C(C)C)CC1CCCN1CC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 329
- トポロジー分子極性表面積: 23.6
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497750-1g |
N-((1-Benzylpyrrolidin-2-yl)methyl)-2-chloro-N-isopropylacetamide |
1353984-39-0 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 081959-500mg |
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide |
1353984-39-0 | 500mg |
£694.00 | 2022-03-01 |
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamideに関する追加情報
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS No. 1353984-39-0): An Overview
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS No. 1353984-39-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of pyrrolidine and acetamide, with a benzyl and isopropyl substituent. The unique structure of this molecule makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is characterized by its pyrrolidine ring, which is a common motif in many biologically active compounds. The presence of the benzyl group and the isopropyl substituent adds to its structural complexity and potential pharmacological properties. The 2-chloro substitution on the acetamide moiety further enhances its reactivity and stability, making it an interesting target for drug design and synthesis.
Recent studies have highlighted the potential of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit potent neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.
In addition to its neuroprotective properties, N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide has also been investigated for its potential as an analgesic agent. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models, suggesting its potential use in the management of chronic pain conditions. The analgesic effect is thought to be mediated through interactions with opioid receptors, although further research is needed to fully elucidate the underlying mechanisms.
The pharmacokinetic properties of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide have also been studied extensively. Initial findings indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a therapeutic agent. The compound exhibits good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens.
Safety and toxicity assessments are essential components of drug development, and several studies have been conducted to evaluate the safety profile of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide. Preclinical toxicology studies have shown that this compound has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring through a ring-closing metathesis reaction, followed by substitution reactions to introduce the benzyl and isopropyl groups. The final step involves the attachment of the 2-chloro acetamide moiety to complete the molecule. These synthetic methods are scalable and can be adapted for large-scale production if needed.
In conclusion, N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS No. 1353984-39-0) represents a promising compound with potential applications in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound may play a significant role in advancing medical treatments for neurological disorders and pain management.
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